

# Application Notes and Protocols for Intracerebroventricular Injection of CCK-8

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Asp-Tyr-Met-Gly-Trp-Met-Asp-Phe-NH<sub>2</sub>*

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These application notes provide a comprehensive overview and detailed protocols for the intracerebroventricular (ICV) injection of cholecystokinin-8 (CCK-8) in rodents. This technique is a cornerstone for investigating the central nervous system's role in satiety, anxiety, and other behavioral and physiological processes.

## Introduction

Cholecystokinin (CCK) is a peptide hormone and neurotransmitter that plays a crucial role in various physiological functions, including digestion, appetite regulation, and anxiety. The sulfated octapeptide form, CCK-8, is biologically active in the brain and has been a key tool in neuroscience research. Due to its inability to readily cross the blood-brain barrier, direct administration into the central nervous system via intracerebroventricular (ICV) injection is necessary to study its central effects. ICV injection of CCK-8 has been shown to suppress food intake and modulate anxiety-like behaviors, making it a valuable technique for researchers in obesity, metabolic disorders, and neuropsychiatry.<sup>[1][2][3][4][5]</sup>

## Core Applications

- **Satiety Research:** ICV administration of CCK-8 is a well-established model for studying the central mechanisms of satiety and food intake regulation. It has been demonstrated to reduce food intake in a dose-dependent manner in rats.

- **Anxiety and Panic Disorder Models:** Central injection of CCK-8, particularly through the activation of CCK-B receptors, has been shown to induce anxiety-like behaviors in rodents, providing a valuable model for studying anxiety disorders and screening anxiolytic drugs.
- **Neurotransmitter Interaction Studies:** This technique allows for the investigation of interactions between CCK and other neurotransmitter systems, such as dopamine and GABA, in modulating behavior.

## Quantitative Data Summary

The following table summarizes the dose-dependent effects of ICV CCK-8 on food intake in rats, as reported in the literature.

Species	CCK-8 Dose (nmol, ICV)	Effect on Food Intake	Reference
Rat	0.1	Dose-dependent reduction in food intake during the first 20 minutes.	
Rat	1	Dose-dependent reduction in food intake during the first 20 minutes.	
Rat	10	Dose-dependent reduction in food intake during the first 20 minutes.	

## Experimental Protocols

### Stereotaxic Surgery for Cannula Implantation

A critical prerequisite for ICV injection is the stereotaxic implantation of a guide cannula into the lateral ventricle of the rodent brain.

Materials:

- Stereotaxic apparatus
- Anesthesia machine (e.g., for isoflurane)
- Surgical drill
- Guide cannula and dummy cannula
- Dental cement and stainless-steel screws
- Surgical instruments (scalpel, forceps, etc.)
- Analgesics and antibiotics

Procedure:

- Anesthetize the animal using an appropriate anesthetic (e.g., isoflurane).
- Secure the animal in the stereotaxic frame, ensuring the head is level.
- Make a midline incision on the scalp to expose the skull.
- Identify and clean the bregma and lambda landmarks.
- Using a stereotaxic atlas for the specific species and strain, determine the coordinates for the lateral ventricle. Typical coordinates for mice are: Anteroposterior (AP): -0.5 mm from bregma; Mediolateral (ML):  $\pm 1.0$  mm from midline; Dorsoventral (DV): -2.3 mm from the skull surface. For rats, coordinates can be around AP: -0.8 to -1.0 mm from bregma; ML:  $\pm 1.5$  mm from midline; DV: -3.5 to -4.0 mm from the skull surface.
- Drill a small hole in the skull at the determined coordinates.
- Slowly lower the guide cannula to the target DV depth.
- Secure the cannula to the skull using dental cement and anchor screws.
- Insert a dummy cannula to keep the guide cannula patent.
- Suture the scalp incision.

- Administer post-operative analgesics and allow the animal to recover for at least one week before the injection experiments.

## Intracerebroventricular (ICV) Injection of CCK-8

### Materials:

- CCK-8 (sulfated)
- Sterile saline or artificial cerebrospinal fluid (aCSF) for vehicle
- Injection cannula (extending slightly beyond the guide cannula)
- Polyethylene tubing
- Hamilton syringe
- Infusion pump (optional, for controlled infusion rate)

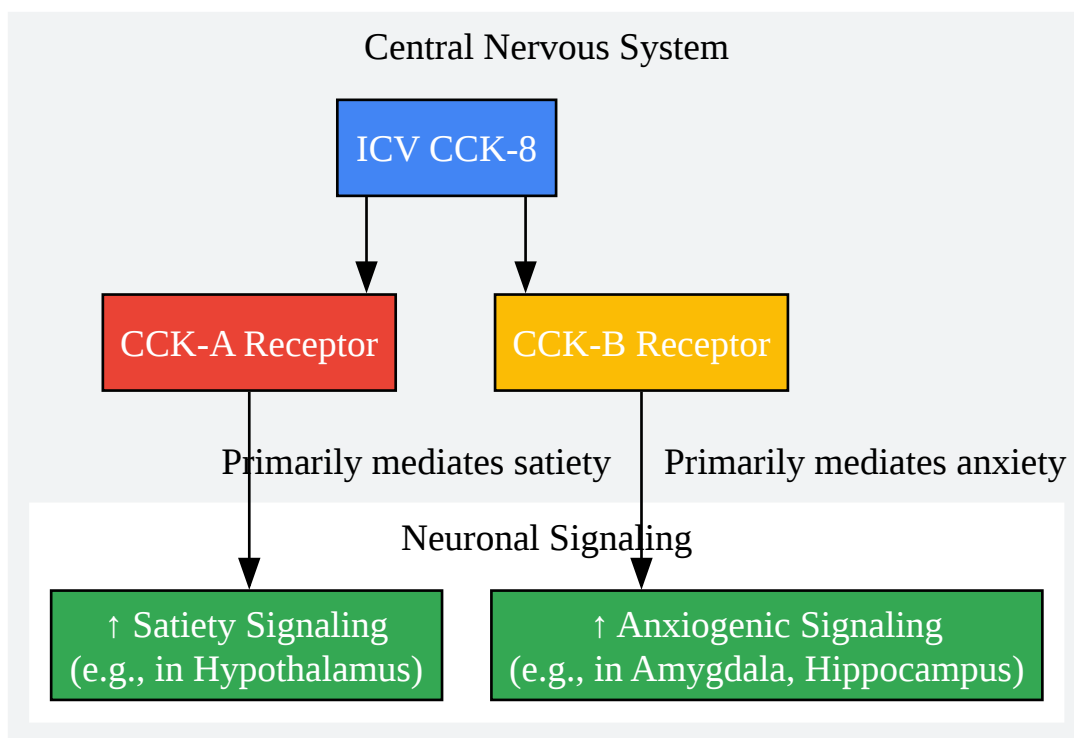
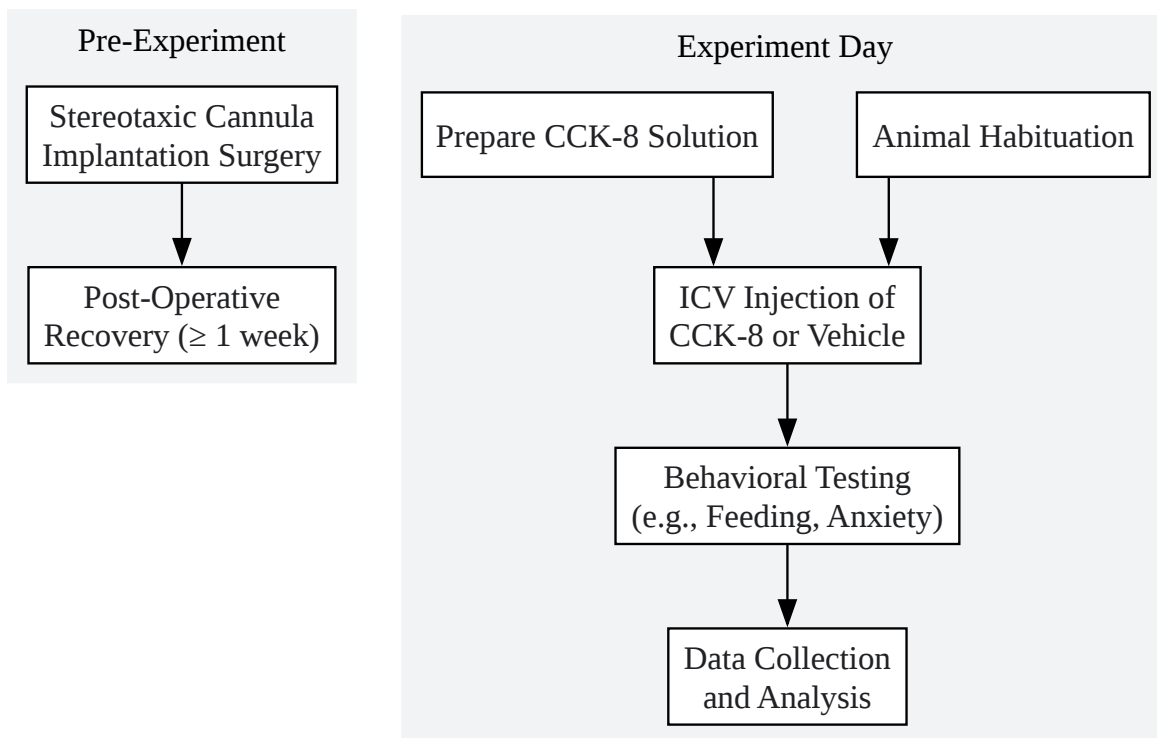
### Procedure:

- Preparation of CCK-8 Solution: Dissolve CCK-8 in sterile saline or aCSF to the desired concentration. It is crucial to use the sulfated form of CCK-8 for biological activity.
- Animal Handling: Gently handle the conscious animal to minimize stress. For repeated injections, habituation to the handling and injection procedure is recommended.
- Injection:
  - Remove the dummy cannula from the guide cannula.
  - Connect the injection cannula to the Hamilton syringe via polyethylene tubing.
  - Carefully insert the injection cannula into the guide cannula, ensuring it extends into the ventricle.
  - Infuse the desired volume of CCK-8 solution or vehicle (typically 1-5  $\mu$ L) over a period of 1-2 minutes to avoid a rapid increase in intracranial pressure.

- Leave the injection cannula in place for an additional minute to allow for diffusion and prevent backflow.
- Slowly withdraw the injection cannula and replace the dummy cannula.
- Behavioral Observation: Following the injection, place the animal in the appropriate testing apparatus (e.g., home cage with pre-weighed food for a feeding study, or an elevated plus maze for an anxiety study) and begin behavioral recording.

## Visualization of Workflows and Pathways

### Experimental Workflow for ICV Injection of CCK-8



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Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

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